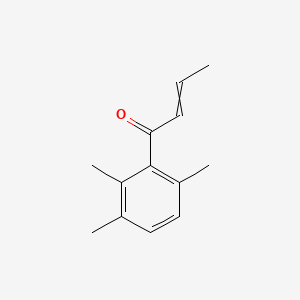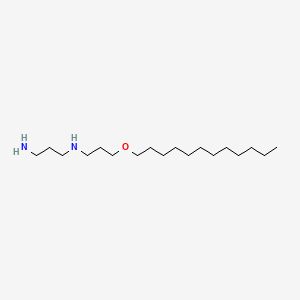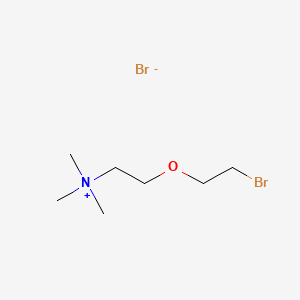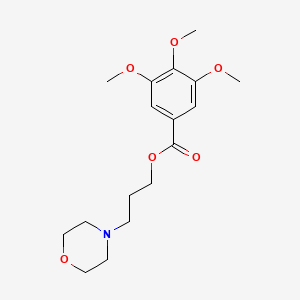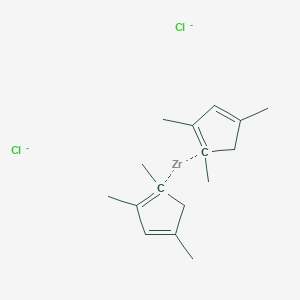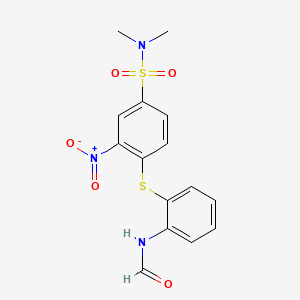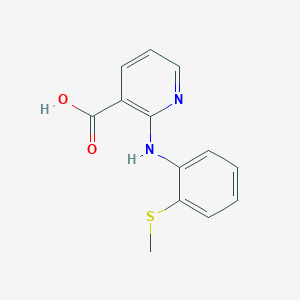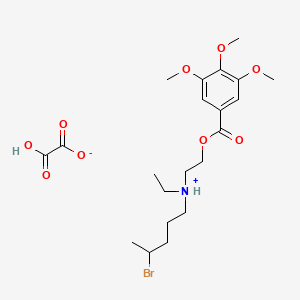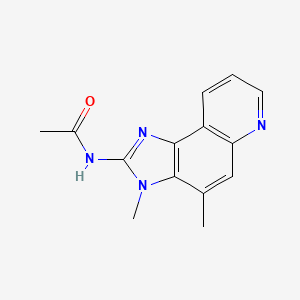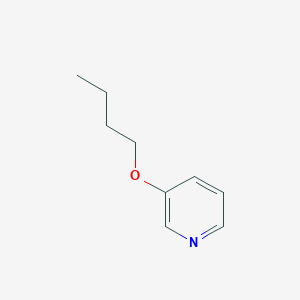![molecular formula C16H19Cl2N B13752733 N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride CAS No. 4814-11-3](/img/structure/B13752733.png)
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorophenyl group, a phenyl group, and a methylpropylamine moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with phenylacetone in the presence of a base, followed by reductive amination with methylamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 4-Chloromethcathinone hydrochloride
- N-(3-chlorophenethyl)-4-nitrobenzamide
Uniqueness
N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
4814-11-3 |
|---|---|
Formule moléculaire |
C16H19Cl2N |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13;/h2-10,12,16H,11,18H2,1H3;1H |
Clé InChI |
FRMQIGNMWCKPMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


